Ethyl 5-bromo-2-(2-hydroxyethyl)furan-3-carboxylate

Description

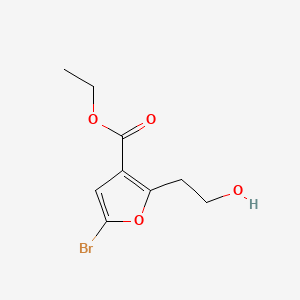

Ethyl 5-bromo-2-(2-hydroxyethyl)furan-3-carboxylate (CAS: 2044534-89-4) is a brominated furan derivative with the molecular formula C₉H₁₁O₄Br and a molecular weight of 263.08 g/mol . Its structure comprises a furan ring substituted with a bromine atom at position 5, a 2-hydroxyethyl group at position 2, and an ethyl ester at position 3. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research due to its reactive bromine atom and polar hydroxyethyl group, which facilitate further functionalization .

Properties

Molecular Formula |

C9H11BrO4 |

|---|---|

Molecular Weight |

263.08 g/mol |

IUPAC Name |

ethyl 5-bromo-2-(2-hydroxyethyl)furan-3-carboxylate |

InChI |

InChI=1S/C9H11BrO4/c1-2-13-9(12)6-5-8(10)14-7(6)3-4-11/h5,11H,2-4H2,1H3 |

InChI Key |

VPKLRRBNLONRPT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)Br)CCO |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 5-bromo-2-(2-hydroxyethyl)furan-3-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Construction or selection of a furan core with appropriate substitution.

- Introduction of the bromine atom at the 5-position of the furan ring.

- Installation of the ethyl carboxylate group at the 3-position.

- Attachment or transformation to the 2-(2-hydroxyethyl) substituent.

These steps are often achieved through bromination reactions, esterification or transesterification, and selective functional group modifications.

Detailed Synthetic Routes

Bromination of Furanone Derivatives

A common approach to introduce bromine at the 5-position of the furan ring is via bromination of 2(5H)-furanone derivatives. For example, bromination of 2(5H)-furanone (compound 12) with bromine in diethyl ether under reflux conditions, followed by triethylamine-mediated dehydrobromination, yields 3-bromo-2(5H)-furanone (compound 13) in approximately 47.6% yield.

Similarly, bromination of substituted 2(5H)-furanones such as 5-methyl-2(5H)-furanone (14) in carbon tetrachloride with bromine, followed by elimination, produces 3-bromo-5-methyl-2(5H)-furanone (15). These brominated furanones serve as intermediates for further functionalization.

Esterification and Hydroxyethyl Substitution

Ethyl esters of brominated furans can be prepared by reaction of hydroxy-substituted furans with ethyl bromoacetate in the presence of a base such as potassium carbonate. For instance, ethyl 5-bromonaphtho[1,2-b]furan-2-carboxylate was synthesized by treating 1-hydroxy-2-naphthaldehyde with ethyl bromoacetate and potassium carbonate. Although this example involves a naphthofuran system, the methodology is adaptable to simpler furan systems.

The 2-(2-hydroxyethyl) substituent can be introduced by selective reduction or by nucleophilic substitution on a suitable precursor bearing a leaving group at the 2-position. Alternatively, starting from a 2-hydroxyethyl-substituted furan, bromination at the 5-position can be performed to yield the target compound.

Representative Synthetic Procedure

A plausible synthetic route for this compound is as follows:

| Step | Reaction | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Starting from 2-(2-hydroxyethyl)furan-3-carboxylic acid ethyl ester | Commercially available or synthesized via esterification | Furan ring with hydroxyethyl and ethyl ester substituents |

| 2 | Bromination at 5-position | Bromine (Br2) in an inert solvent such as CCl4 or Et2O, reflux | Selective bromination at 5-position of furan ring |

| 3 | Purification | Column chromatography on silica gel using ethyl acetate/n-hexane mixtures | Pure this compound |

This approach is consistent with literature procedures for bromination of furan derivatives and esterification reactions.

Analysis of Preparation Methods

Yield and Selectivity

- Bromination reactions on furan rings typically afford regioselective substitution at the 5-position due to electronic and steric factors.

- Yields of brominated furanones range from moderate to good (40–75%) depending on reaction conditions and substrates.

- Use of mild bases such as triethylamine or potassium carbonate helps in controlling elimination and side reactions.

Reaction Conditions

- Bromination is usually performed in aprotic solvents like carbon tetrachloride or diethyl ether under reflux to ensure controlled reaction rates.

- Esterification steps require anhydrous conditions and bases to promote nucleophilic substitution.

- Purification often involves silica gel chromatography with non-polar to moderately polar solvent systems.

Summary Table of Preparation Methods

| Method Step | Description | Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination of furanone | Bromine addition followed by elimination | Br2, Et2O or CCl4, Et3N | 47–75 | Regioselective 5-bromo substitution |

| Esterification | Reaction of hydroxy furan with ethyl bromoacetate | Ethyl bromoacetate, K2CO3 | High | Forms ethyl ester at 3-position |

| Hydroxyethyl introduction | Reduction or substitution to install 2-(2-hydroxyethyl) group | Depends on precursor | Variable | May require protection/deprotection steps |

| Purification | Silica gel chromatography | Ethyl acetate/n-hexane | — | Ensures product purity |

Research Discoveries and Perspectives

- Extensive studies on brominated furanones have demonstrated their utility as intermediates in the synthesis of biologically active compounds, including antiviral and anticancer agents.

- The regioselectivity of bromination on furan rings is well-established, enabling targeted functionalization without extensive side reactions.

- Advances in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) allow further diversification of brominated furans, expanding their synthetic utility.

- Enzymatic resolution and stereoselective synthesis methods have been developed for related chiral furan derivatives, although this compound itself is achiral.

- The use of photochemical and mild oxidative conditions for furan ring functionalization is an emerging area, potentially offering greener synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-(2-hydroxyethyl)furan-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted furans with different functional groups.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 5-bromo-2-(2-hydroxyethyl)furan-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-(2-hydroxyethyl)furan-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and hydroxyethyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between the target compound and analogous brominated heterocycles:

Physicochemical Properties

- Molecular Weight and Complexity: The target compound has the lowest molecular weight (263.08 g/mol), making it advantageous as a building block.

- Polarity : The hydroxyethyl group in the target compound increases polarity, whereas benzofuran analogs with aryl groups exhibit higher logP values, favoring lipid bilayer penetration .

Biological Activity

Ethyl 5-bromo-2-(2-hydroxyethyl)furan-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article examines its biological activity, including its mechanism of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring substituted with a bromine atom and a hydroxyethyl group. The presence of these functional groups is believed to influence its biological activity, particularly in relation to its interactions with cellular targets.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Apoptotic Pathways : Research indicates that compounds with similar structures can modulate apoptotic pathways by interacting with Bcl-2 family proteins, which are critical regulators of apoptosis. This compound may exhibit similar properties, potentially leading to apoptosis in cancer cells .

- Calcium Homeostasis Modulation : Compounds that affect intracellular calcium levels can influence various signaling pathways, including those involved in drug resistance in cancer cells. This compound might interact with calcium channels or pumps, thereby affecting cell survival and proliferation .

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. For instance, compounds that share structural similarities have shown promising results against multidrug-resistant (MDR) cancer cell lines. The following table summarizes the findings from relevant studies:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| CXL017 | H146 | 4.8 | Bcl-2 inhibition |

| CXL candidates | Various MDR lines | Varies (up to 40-fold sensitivity) | ER Ca²⁺ release |

| Ethyl derivative | Specific cancer lines | Not specified | Potential apoptosis induction |

Antimicrobial Activity

The antimicrobial potential of this compound has not been extensively studied; however, related compounds have demonstrated activity against various pathogens. For example:

- Thiazole derivatives have shown significant antibacterial activity against strains like E. coli and S. aureus, indicating that structural modifications can enhance antimicrobial properties .

Case Studies

- Study on Apoptosis Induction : A study involving a structurally similar compound demonstrated that it induced apoptosis in H146 xenograft tumors in SCID mice, as evidenced by increased cleavage of PARP and caspase-3 markers . This suggests that this compound may possess similar apoptotic properties.

- Calcium Modulation in Cancer Cells : Another investigation highlighted how certain furan derivatives could modulate calcium homeostasis in cancer cells, leading to altered drug resistance profiles . This aspect warrants further exploration for this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Ethyl 5-bromo-2-(2-hydroxyethyl)furan-3-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with bromination of a furan precursor, followed by functionalization. For example:

- Step 1 : Bromination using N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) in solvents like dichloromethane or DMF .

- Step 2 : Introduction of the 2-hydroxyethyl group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction with ethylene glycol derivatives) .

- Step 3 : Esterification using ethyl chloroformate or transesterification under reflux conditions in ethanol .

- Optimization : Reaction yields are maximized by adjusting solvent polarity, temperature gradients, and catalyst loadings (e.g., FeCl₃ for cyclization) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C5, hydroxyethyl at C2) and ester functionality. Coupling constants in ¹H NMR distinguish furan ring protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected: ~303.1 g/mol) and isotopic patterns from bromine .

- Chromatography : TLC and HPLC monitor reaction progress and purity (>95% by HPLC with C18 columns, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve structural ambiguities in this compound?

- Methodological Answer :

- Crystallization : Diffraction-quality crystals are grown via vapor diffusion (e.g., ethyl acetate/hexane).

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy rates. The hydroxyethyl group’s conformation (e.g., gauche vs. anti) is validated using electron density maps .

- Validation : R-factor (<0.05) and residual density maps ensure accuracy. SHELXPRO interfaces with PDB for deposition .

Q. What strategies are employed to study structure-activity relationships (SAR) for antiviral or anticancer activity?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with viral proteases (e.g., HCV NS5B) or cancer targets (e.g., topoisomerase II). The hydroxyethyl group’s hydrogen-bonding capacity is analyzed .

- Enzyme Assays : IC₅₀ values are determined via fluorescence-based assays (e.g., inhibition of SARS-CoV-2 3CL protease) .

- Comparative SAR : Analogues with substituent variations (e.g., bromine vs. chlorine, hydroxyethyl vs. methoxyethyl) are synthesized and tested to identify pharmacophores .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodological Answer :

- Bromine Reactivity : The C5 bromine acts as a leaving group in SNAr reactions, with DFT calculations (Gaussian 09) modeling transition states .

- Hydroxyethyl Oxidation : TEMPO/NaClO₂ oxidizes the hydroxyethyl group to a carboxylic acid, monitored by IR (C=O stretch at ~1700 cm⁻¹) .

- Side Reactions : Competing pathways (e.g., furan ring opening under strong acids) are minimized by pH control .

Q. How do physicochemical properties (e.g., solubility, logP) influence formulation for biological testing?

- Methodological Answer :

- Solubility Profiling : Measured in PBS (pH 7.4) and DMSO via nephelometry. Hydroxyethyl enhances aqueous solubility (~2.5 mg/mL vs. <0.5 mg/mL for non-polar analogues) .

- logP Determination : HPLC-derived logP (e.g., ~2.8) predicts membrane permeability. Adjustments (e.g., prodrug esterification) improve bioavailability .

Comparative Analysis

Q. How does substitution at C2 (hydroxyethyl vs. fluorophenyl) alter biological activity and synthetic complexity?

- Methodological Answer :

- Synthetic Complexity : Hydroxyethyl introduces steric challenges (e.g., protection/deprotection steps with TBDMSCl) compared to fluorophenyl’s straightforward Suzuki coupling .

- Biological Impact : Hydroxyethyl improves solubility but reduces lipophilicity, balancing cell permeability and target engagement. Fluorophenyl analogues show higher antiviral potency but poorer solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.